![molecular formula C22H18ClN5O3S B2811102 methyl 2-[({[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate CAS No. 896309-32-3](/img/structure/B2811102.png)
methyl 2-[({[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Enzyme Inhibition
Research indicates that compounds structurally related to methyl 2-[({[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate have potential applications in enzyme inhibition, specifically targeting lipase and α-glucosidase enzymes. These compounds are synthesized and assessed for their enzyme inhibitory activities, showing significant potential as therapeutic agents for conditions where enzyme modulation is beneficial (Bekircan, Ülker, & Menteşe, 2015).
Antimicrobial Properties
Structural analogs of the molecule have been synthesized and tested for their antimicrobial properties. These compounds show promising activity against various bacteria and fungi, indicating their potential use in combating microbial infections. The antimicrobial effectiveness of these compounds suggests their potential utility in developing new antimicrobial agents (Desai, Shihora, & Moradia, 2007).
Pharmacological Properties
Compounds with a similar structure have been synthesized and studied for their pharmacological properties. These compounds have been tested on the central nervous system (CNS) in mice, indicating their potential for the development of CNS-targeted therapies. This research opens up avenues for the use of these compounds in neurological and psychiatric disorder treatments (Maliszewska-Guz et al., 2005).
Anticancer Properties
Certain derivatives structurally related to the chemical have shown anticancer properties. These compounds have been evaluated against various cancer cell lines, demonstrating effectiveness in inhibiting the growth of certain cancer types. This indicates the potential application of these compounds in developing anticancer therapies (Ostapiuk, Matiychuk, & Obushak, 2015).
Mechanism of Action
The mechanism of action of a compound depends on its intended use. For example, some pyrrole-containing compounds have been found to exhibit a broad range of biological activities such as anti-inflammatory, anti-depressant, anti-fungal, anti-cancer, antihypertensive, antibiotic, anti-microbial agent, anti-viral, chelating agents, antimalarial, anti-HIV, anti-diabetic, anti-tuberculosis, insecticidal and analgesic activity .
Future Directions
The future directions for research on this compound would likely depend on its biological activity and potential applications. For example, if it exhibits promising biological activity, future research could focus on optimizing its structure for increased potency and selectivity, or investigating its mechanism of action .
properties
IUPAC Name |
methyl 2-[[2-[[5-(4-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O3S/c1-31-21(30)17-6-2-3-7-18(17)24-19(29)14-32-22-26-25-20(15-8-10-16(23)11-9-15)28(22)27-12-4-5-13-27/h2-13H,14H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFVQULOWDQUAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-[({[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

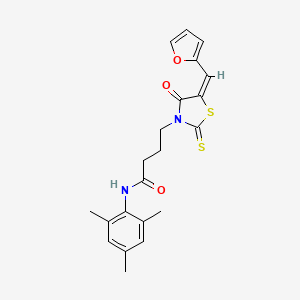
![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2811023.png)

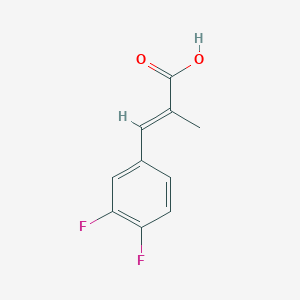
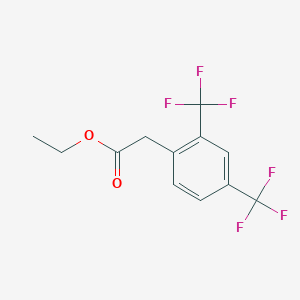
![2-(6-benzyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2811033.png)
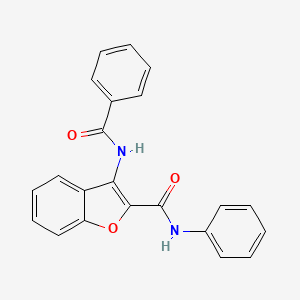
![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2811035.png)
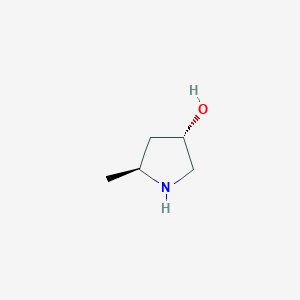
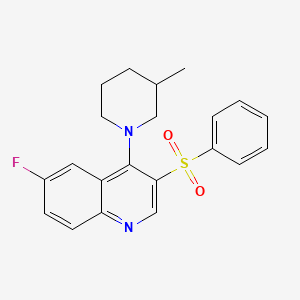
![N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2811038.png)
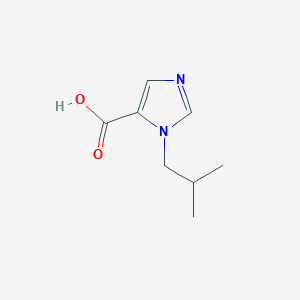
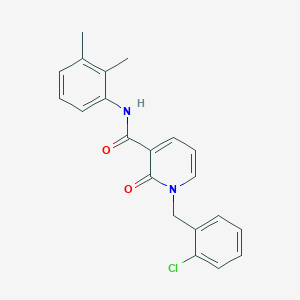
![2-(2-Chloro-6-fluorophenyl)-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]acetamide](/img/structure/B2811041.png)